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molecular formula C7H10N2O3 B8642999 1-(Methoxymethyl)thymine

1-(Methoxymethyl)thymine

Cat. No. B8642999
M. Wt: 170.17 g/mol
InChI Key: DBLOUXNYTDMJBY-UHFFFAOYSA-N
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Patent
USRE037979E1

Procedure details

To 250 ml of methylene chloride, 25 g (0.20 mol) of thymine and 109 ml (0.44 mol) of bistrimethylsilylacetamide were added under a nitrogen flow, and stirred for 2.5 hours at room temperature. To this mixture, 24 g (0.30 mole) of chloromethyl methyl ether and 0.59 g (1.6 mmol) of tetrabutylammonium iodide were added and heated under reflux for 1.5 hours. Then, the reaction mixture was added with 400 ml of methanol and 100 ml of water slowly and concentrated under reduced pressure. The residue was crystallized from ethyl acetate to obtain 1-(methoxymethyl)-thymine. Then, 119 ml of lithium diisopropylamide (0.25 mol) solution in tetrahydrofuran (2.1M) was added to 335 ml of tetrahydrofuran under a nitrogen flow at −70° C., to which a suspension of 17.0 g (0.10 mol) 1-(methoxymethyl)thymine in 107 ml of tetrahydrofuran added dropwise over 30 minutes. After stirring for 2.5 hours at −70° C., the reaction mixture was with a solution of 43.6 g of diphenyl disulfide in 49 ml of tetrahydrofuran dropwise over 20 minutes and allowed to react for 20 minutes. The reaction mixture was added with 35 ml of acetic acid, brought to room temperature and then added with 1 l of ethyl acetate. The mixture was washed with water (100 ml×5) and saturated solution of sodium hydrogencarbonate (twice), dried on magnesium sulfate and concentrated under reduced pressure. The residue was crystallized from ethanol to obtain 20 g of the target compound (Yield: 73%).
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
109 mL
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
0.59 g
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)Cl.[NH:4]1[CH:12]=[C:10]([CH3:11])[C:8](=[O:9])[NH:7][C:5]1=[O:6].C[Si](C([Si](C)(C)C)C(N)=O)(C)C.[CH3:25][O:26][CH2:27]Cl>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.O.CO>[CH3:25][O:26][CH2:27][N:4]1[CH:12]=[C:10]([CH3:11])[C:8](=[O:9])[NH:7][C:5]1=[O:6] |f:4.5|

Inputs

Step One
Name
Quantity
250 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
25 g
Type
reactant
Smiles
N1C(=O)NC(=O)C(C)=C1
Name
Quantity
109 mL
Type
reactant
Smiles
C[Si](C)(C)C(C(=O)N)[Si](C)(C)C
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
COCCl
Name
Quantity
0.59 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
400 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 hours
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
COCN1C(=O)NC(=O)C(C)=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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